molecular formula C8H8BrNO2 B1302078 Ethyl 6-bromopyridine-2-carboxylate CAS No. 21190-88-5

Ethyl 6-bromopyridine-2-carboxylate

Cat. No. B1302078
CAS RN: 21190-88-5
M. Wt: 230.06 g/mol
InChI Key: OONBOXSIWCBAHZ-UHFFFAOYSA-N
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Patent
US06251925B1

Procedure details

Sulfuric acid (1.46 mL) was added to a mixture of 2-bromo-6-pyridine-carboxylic acid, ethanol (15 mL) and toluene (30 mL). The reaction heated to reflux for 16 h. The mixture was partitioned between chloroform and a saturated aqueous solution of sodium bicarbonate. The aqueous layer was extracted with chloroform (2 x) and the combined organic layers were dried over sodium sulfate, filtered and concentrated to yield a cloudy orange oil. The oil was purified by silica gel chromatography with 9:1 hexane:ethyl acetate. The title product was obtained as an oily white solid (1.31 g).
Quantity
1.46 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[Br:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([C:13]([OH:15])=[O:14])[N:8]=1.[CH2:16](O)[CH3:17]>C1(C)C=CC=CC=1>[CH2:16]([O:14][C:13]([C:9]1[N:8]=[C:7]([Br:6])[CH:12]=[CH:11][CH:10]=1)=[O:15])[CH3:17]

Inputs

Step One
Name
Quantity
1.46 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=NC(=CC=C1)C(=O)O
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between chloroform
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with chloroform (2 x)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to yield a cloudy orange oil
CUSTOM
Type
CUSTOM
Details
The oil was purified by silica gel chromatography with 9:1 hexane

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=CC=CC(=N1)Br
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.31 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.